4-(4-Acetylphenyl)piperazine-1-carboximidamide sulfate
Overview
Description
4-(4-Acetylphenyl)piperazine-1-carboximidamide sulfate is a chemical compound with the molecular formula C13H20N4O5S and a molecular weight of 344.39 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with an acetylphenyl group and a carboximidamide group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Acetylphenyl)piperazine-1-carboximidamide sulfate typically involves the reaction of 4-acetylphenylpiperazine with cyanamide under acidic conditions to form the carboximidamide group. The reaction is then followed by the addition of sulfuric acid to obtain the sulfate salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same basic reaction principles as in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Acetylphenyl)piperazine-1-carboximidamide sulfate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carboximidamide group can be reduced to form amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-(4-Acetylphenyl)piperazine-1-carboximidamide sulfate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and toxicological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Acetylphenyl)piperazine-1-carboximidamide sulfate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylphenyl)piperazine-1-carboximidamide sulfate
- 4-(4-Chlorophenyl)piperazine-1-carboximidamide sulfate
- 4-(4-Nitrophenyl)piperazine-1-carboximidamide sulfate
Comparison
4-(4-Acetylphenyl)piperazine-1-carboximidamide sulfate is unique due to the presence of the acetyl group, which imparts distinct chemical and biological properties compared to its analogs. The acetyl group can influence the compound’s reactivity, solubility, and interaction with biological targets .
Properties
IUPAC Name |
4-(4-acetylphenyl)piperazine-1-carboximidamide;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O.H2O4S/c1-10(18)11-2-4-12(5-3-11)16-6-8-17(9-7-16)13(14)15;1-5(2,3)4/h2-5H,6-9H2,1H3,(H3,14,15);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSFICPWFONZEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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